3-Isocyanatobenzene-1-sulfonyl azide
Description
3-Isocyanatobenzene-1-sulfonyl azide (CAS: Not explicitly provided in evidence) is a bifunctional organic compound containing both an isocyanate (-NCO) and a sulfonyl azide (-SO₂N₃) group on a benzene ring. This structure confers unique reactivity, enabling applications in polymer crosslinking, bioconjugation, and click chemistry. The sulfonyl azide group is thermally labile and can undergo cycloaddition reactions, while the isocyanate group reacts with nucleophiles like amines or alcohols, forming urea or urethane linkages. Its dual functionality makes it valuable in materials science and pharmaceutical synthesis, though its instability requires careful handling .
Properties
CAS No. |
6752-37-0 |
|---|---|
Molecular Formula |
C7H4N4O3S |
Molecular Weight |
224.20 g/mol |
IUPAC Name |
N-diazo-3-isocyanatobenzenesulfonamide |
InChI |
InChI=1S/C7H4N4O3S/c8-10-11-15(13,14)7-3-1-2-6(4-7)9-5-12/h1-4H |
InChI Key |
NSKZSWLUHSSGCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N=[N+]=[N-])N=C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isocyanatobenzene-1-sulfonyl azide typically involves the reaction of 3-isocyanatobenzenesulfonyl chloride with sodium azide. The reaction is carried out in an organic solvent such as acetonitrile or dimethyl sulfoxide (DMSO) under controlled temperature conditions to ensure the stability of the azide group. The general reaction scheme is as follows:
[ \text{3-Isocyanatobenzenesulfonyl chloride} + \text{Sodium azide} \rightarrow \text{this compound} + \text{Sodium chloride} ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful handling of reagents and control of reaction conditions to ensure safety and high yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Isocyanatobenzene-1-sulfonyl azide undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions:
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in polar aprotic solvents like acetonitrile or DMSO.
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition with alkynes.
Major Products Formed
Substitution: Formation of substituted benzene derivatives.
Reduction: Formation of primary amines.
Cycloaddition: Formation of 1,2,3-triazoles.
Scientific Research Applications
3-Isocyanatobenzene-1-sulfonyl azide has a wide range of applications in scientific research:
Biology: Employed in bioconjugation techniques to label biomolecules with azide groups for further functionalization.
Medicine: Utilized in the synthesis of pharmaceutical compounds, particularly in the development of triazole-based drugs.
Industry: Applied in material science for the cross-linking of polymers and the synthesis of high-performance materials.
Mechanism of Action
The mechanism of action of 3-Isocyanatobenzene-1-sulfonyl azide involves the reactivity of its functional groups. The azide group can act as a nucleophile or participate in cycloaddition reactions, while the isocyanate group can react with nucleophiles such as amines to form ureas. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Data Tables
Table 1: Functional Group Comparison
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